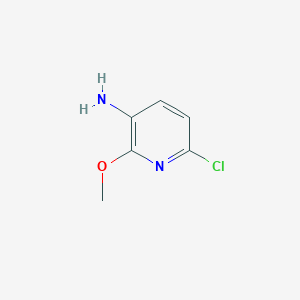

6-Chloro-2-methoxypyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYVIQCFOQQXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696552 | |

| Record name | 6-Chloro-2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914222-86-9 | |

| Record name | 6-Chloro-2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-2-methoxypyridin-3-amine CAS number

An In-depth Technical Guide to 6-Chloro-2-methoxypyridin-3-amine (CAS: 914222-86-9) for Researchers and Drug Development Professionals.

Abstract

This compound is a substituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique arrangement of chloro, methoxy, and amine functional groups on a pyridine core provides a synthetically tractable scaffold for the development of novel therapeutic agents and molecular probes. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, applications in drug discovery, and essential safety protocols. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction to this compound

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this core allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles. This compound (CAS No. 914222-86-9) is a prime example of such a strategically functionalized intermediate.[1][2][3][4]

Its structure is characterized by:

-

An amine group at the 3-position, which serves as a key nucleophile or a point for amide bond formation and other coupling reactions.

-

A methoxy group at the 2-position, which can influence the electronics of the pyridine ring and participate in hydrogen bonding.

-

A chloro group at the 6-position, a versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of molecular complexity.[5][6]

The combination of these groups makes this compound a powerful intermediate for building libraries of complex molecules aimed at various biological targets, from kinases to receptors in the central nervous system.[5][6] The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate potency, selectivity, and metabolic stability.[7][8]

Physicochemical Properties and Identifiers

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914222-86-9 | [1][2][3][4] |

| Molecular Formula | C₆H₇ClN₂O | [1][2][3] |

| Molecular Weight | 158.59 g/mol | [2][3][9] |

| IUPAC Name | This compound | [10] |

| Synonyms | 6-Chloro-2-methoxy-3-pyridinamine, 6-Chloro-2-methoxypyridin-3-ylamine | [2] |

| Physical Form | Solid | |

| SMILES | COC1=C(C=CC(=N1)Cl)N | [11] |

| InChI | InChI=1S/C6H7ClN2O/c1-10-6-4(9)2-3-5(7)8-6 | [12] |

| InChIKey | DOTGSGJAEQKRLN-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

While specific, scaled-up manufacturing processes are often proprietary, a plausible and common synthetic route for preparing this compound can be extrapolated from established pyridine chemistry. A logical approach involves the sequential functionalization of a suitable pyridine precursor.

A representative synthetic pathway could start from 2,6-dichloro-3-nitropyridine. The rationale for this pathway is based on the differential reactivity of the chloro groups and the utility of the nitro group as a precursor to the amine.

Proposed Synthetic Pathway:

Caption: Plausible synthesis of this compound.

Causality Behind Experimental Choices:

-

Selective Methoxylation: The reaction begins with the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom. The nitro group at the 3-position is strongly electron-withdrawing, which activates the chlorine atoms at the ortho (2-) and para (6-) positions for nucleophilic attack. The chlorine at the 2-position is generally more activated, leading to its preferential replacement by the methoxide nucleophile.

-

Nitro Group Reduction: The resulting 6-chloro-2-methoxy-3-nitropyridine is then subjected to reduction. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid reduction (e.g., iron powder in acidic medium like HCl or acetic acid).[13] This step efficiently converts the nitro group into the desired primary amine at the 3-position, yielding the final product.

This self-validating protocol relies on well-established, high-yielding transformations in heterocyclic chemistry.

Role in Drug Discovery and Medicinal Chemistry

This compound is a powerful intermediate for generating libraries of compounds for high-throughput screening and subsequent lead optimization. Its utility is exemplified by its application in the synthesis of complex heterocyclic systems.

Key Applications:

-

Kinase Inhibitors: The pyridine scaffold is a common core in many kinase inhibitors. The amine group can be acylated or used in coupling reactions to build out structures that interact with the hinge region of a kinase, while the chloro group allows for Suzuki or other cross-coupling reactions to introduce substituents that target other regions of the ATP-binding pocket.[5]

-

CNS Agents: Substituted pyridines are prevalent in drugs targeting the central nervous system. For instance, derivatives have been synthesized as ligands for nicotinic acetylcholine receptors (nAChRs).[5]

-

Molecular Probes for Imaging: Research has demonstrated the use of this scaffold in developing agents for positron emission tomography (PET) imaging. Specifically, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been synthesized to image α-synuclein aggregates, which are implicated in Parkinson's disease.[6]

The general workflow for utilizing this building block in a drug discovery program is illustrated below.

Caption: Drug discovery workflow using a versatile building block.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound is a hazardous substance that requires careful handling.[11][14][15][16]

| Hazard Category | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and in an inert atmosphere, protected from light.[9][11] Recommended storage temperatures are typically 2-8°C.[11]

Experimental Protocol: Buchwald-Hartwig Amination

The following is an exemplary protocol for a Buchwald-Hartwig amination reaction, a common application for this type of chlorinated pyridine scaffold, demonstrating its utility in forming C-N bonds.[6]

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound

-

Aryl bromide (1.0 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 mol%)

-

Xantphos (0.1 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-dioxane

Procedure:

-

Vessel Preparation: To a flame-dried 20 mL sealed tube, add the aryl bromide (1.0 eq), this compound (1.0 eq), Pd₂(dba)₃ (0.05 mol%), Xantphos (0.1 mol%), and Cs₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate the vessel and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 10 mL for a 0.5 mmol scale reaction).

-

Reaction: Securely cap the sealed tube and place it in a preheated oil bath or heating block at 110 °C.

-

Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent, such as ethyl acetate.

-

Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the desired N-aryl-6-methoxypyridin-3-amine product.

Conclusion

This compound is a high-value chemical intermediate with significant utility in modern drug discovery and medicinal chemistry. Its well-defined structure, featuring three distinct and synthetically versatile functional groups, provides a robust platform for the synthesis of diverse and complex molecular architectures. This guide has provided a technical framework covering its properties, synthesis, safe handling, and practical application, underscoring its continued relevance as a key building block in the quest for novel therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound - CAS:914222-86-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 914222-86-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. drughunter.com [drughunter.com]

- 8. youtube.com [youtube.com]

- 9. chemscene.com [chemscene.com]

- 10. 5-Chloro-6-methoxypyridin-3-amine | C6H7ClN2O | CID 57370234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. achmem.com [achmem.com]

- 12. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 13. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.ie [fishersci.ie]

- 16. Page loading... [wap.guidechem.com]

physicochemical properties of 6-Chloro-2-methoxypyridin-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methoxypyridin-3-amine

Introduction

This compound is a substituted pyridine derivative that serves as a critical heterocyclic building block in the landscape of modern medicinal chemistry. Its structural arrangement, featuring a reactive chlorine atom, a nucleophilic amine, and a methoxy group on a pyridine core, presents a unique combination of electronic and steric properties. This makes it an invaluable scaffold for the synthesis of complex molecules, particularly in the development of targeted therapeutics.[1][2] Professionals in drug discovery utilize such intermediates to systematically explore structure-activity relationships (SAR), optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. This guide offers a comprehensive examination of the core , providing researchers and drug development scientists with the foundational data and procedural insights necessary for its effective application.

Chemical Identity and Structure

Accurate identification is the cornerstone of all chemical research. The fundamental identifiers and structural representations for this compound are consolidated below.

| Identifier | Data | Source |

| CAS Number | 914222-86-9 | [3][4][5] |

| Molecular Formula | C₆H₇ClN₂O | [3][5][6] |

| Molecular Weight | 158.59 g/mol | [3][7] |

| IUPAC Name | This compound | [6] |

| Common Synonyms | 6-chloro-2-methoxy-3-pyridinamine; 6-Chloro-2-methoxy-pyridin-3-ylamine | [3] |

| InChI | InChI=1S/C6H7ClN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 | [6] |

| SMILES | COC1=C(C=CC(=N1)Cl)N | [6] |

The molecule's architecture is defined by three key functional groups on the pyridine ring:

-

3-Amino Group: A primary amine that acts as a key nucleophile and a hydrogen bond donor, crucial for interactions with biological targets.

-

2-Methoxy Group: An electron-donating group that influences the electron density of the pyridine ring and can modulate metabolic stability and solubility.[8]

-

6-Chloro Group: An electron-withdrawing group that provides a reactive handle for synthetic modifications, most notably for transition-metal-catalyzed cross-coupling reactions.[1][8]

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The interplay of the functional groups dictates the compound's physical behavior, which is critical for reaction setup, purification, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Property | Value / Observation | Comments |

| Physical Form | Solid | [9] |

| Predicted XlogP | 1.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[6] |

| Melting Point | Data not publicly available | Experimental determination via DSC is recommended for purity assessment and process control. |

| Boiling Point | Data not publicly available | Likely to decompose at high temperatures. Not a primary parameter for a solid intermediate. |

| pKa | Data not publicly available | The 3-amino group is basic. Its basicity is modulated by the electron-donating methoxy group and the electron-withdrawing chloro and pyridine nitrogen atoms. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment. While experimental spectra are lot-specific, the expected data provides a reliable reference for verification.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and elemental composition. For this compound, the presence of chlorine is a key diagnostic feature.

Justification: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) results in a characteristic M+2 peak in the mass spectrum. Observing this pattern is a crucial step in confirming the presence of a single chlorine atom in the structure.

| Adduct | Predicted m/z |

| Monoisotopic Mass | 158.02469 Da |

| [M+H]⁺ | 159.03197 |

| [M+Na]⁺ | 181.01391 |

| [M-H]⁻ | 157.01741 |

| Data sourced from predicted values.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Justification: Each functional group absorbs infrared radiation at a characteristic frequency. This allows for rapid confirmation of the compound's core structural motifs. The N-H stretching of the primary amine is particularly diagnostic.[10]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400-3250 (two bands) |

| Primary Amine | N-H Bend | 1650-1580 |

| Aromatic Ring | C=C / C=N Stretch | 1600-1450 |

| Methoxy Group | C-O Stretch | ~1250 (asymmetric) / ~1040 (symmetric) |

| Aryl-Cl | C-Cl Stretch | 1100-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework.

Justification: ¹H and ¹³C NMR are definitive methods for structural elucidation. The chemical shift, integration, and multiplicity of each signal correspond directly to the electronic environment and connectivity of the atoms in the molecule.

-

¹H NMR (Predicted):

-

~7.0-7.5 ppm: A doublet corresponding to the proton at the C5 position.

-

~6.5-7.0 ppm: A doublet corresponding to the proton at the C4 position.

-

~3.9 ppm: A singlet with an integration of 3H for the methoxy (O-CH₃) protons.

-

~3.5-4.5 ppm: A broad singlet with an integration of 2H for the amine (NH₂) protons. The chemical shift can vary significantly with solvent and concentration.

-

-

¹³C NMR (Predicted):

-

Six distinct signals are expected in the aromatic region (~110-160 ppm) for the pyridine ring carbons.

-

A signal around ~53 ppm is expected for the methoxy carbon.

-

Experimental Protocols for Property Determination

To ensure scientific rigor, all in-house characterization must follow validated protocols. The following workflows represent industry-standard approaches for the comprehensive analysis of a new batch of an intermediate like this compound.

Caption: Logical workflow for the physicochemical characterization.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Justification: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. A sharp melting peak suggests high purity, while a broad peak or a depressed melting point indicates the presence of impurities.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature should also be reported.

Protocol 2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Justification: HPLC is the gold standard for determining the purity of organic compounds. It separates the main component from any impurities, and the relative peak area provides a quantitative measure of purity.

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Reactivity, Stability, and Handling

Understanding the compound's stability and reactivity is paramount for safe handling, storage, and successful synthetic application.

-

Chemical Reactivity: The primary amine at the C3 position is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. The chlorine atom at the C6 position is a key site for synthetic elaboration via nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are foundational methods in modern drug synthesis.[1]

-

Storage and Stability: Commercial suppliers recommend storing the compound at 2-8°C in a dark place under an inert atmosphere.[9][11] This suggests potential sensitivity to heat, light, and oxidative degradation. Proper storage is crucial to maintain its purity and integrity over time.

-

Safety and Handling: The compound is associated with several hazard classifications.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[11][12]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[13]

Relevance in Drug Discovery and Medicinal Chemistry

This compound is more than a simple chemical; it is a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets. The 2-aminopyridine core is a well-established motif in the design of kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.[2]

The specific substitution pattern of this compound offers a three-pronged approach for molecular optimization:

-

Amine (C3): Can be acylated or alkylated to extend into different pockets of a target protein or to modulate physicochemical properties.

-

Chloro (C6): Acts as a versatile synthetic handle for introducing a wide variety of aryl, heteroaryl, or alkyl groups via cross-coupling, profoundly impacting target affinity and selectivity.[1]

-

Methoxy (C2): The methoxy group can influence the conformation of adjacent groups, block metabolic attack, and improve solubility, serving as a subtle but powerful tool for fine-tuning the ADME profile of a drug candidate.[8]

Conclusion

This compound is a high-value intermediate characterized by its distinct physicochemical properties and synthetic versatility. Its moderate lipophilicity, defined spectroscopic signature, and multiple reactive sites make it an ideal starting point for the development of novel small-molecule therapeutics. A thorough understanding of its properties, from molecular weight and structure to reactivity and handling requirements, empowers researchers to leverage this scaffold effectively, accelerating the journey from chemical synthesis to innovative drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 914222-86-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. This compound - CAS:914222-86-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. drughunter.com [drughunter.com]

- 9. 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5 [sigmaaldrich.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. achmem.com [achmem.com]

- 12. 6-Chloro-2-methylpyridin-3-amine | 164666-68-6 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

6-Chloro-2-methoxypyridin-3-amine molecular structure and formula

An In-depth Technical Guide to 6-Chloro-2-methoxypyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern synthetic chemistry. As a substituted pyridinamine, this compound embodies a structural motif frequently utilized in the development of novel pharmaceutical agents and advanced agrochemicals. This guide delves into its core molecular structure, physicochemical properties, and detailed spectroscopic characteristics. Furthermore, it presents a validated synthetic pathway, discusses its chemical reactivity, and outlines its applications, particularly in the context of drug discovery. The content herein is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical insights grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

This compound is a trifunctionalized pyridine ring system. The strategic placement of an amine, a methoxy group, and a chlorine atom creates a versatile scaffold with multiple points for chemical modification. The electron-donating nature of the amino and methoxy groups, contrasted with the electron-withdrawing and nucleophilic displacement-prone chloro group, imparts a unique reactivity profile essential for its role as an intermediate.

The structural and key identifying information for this compound is summarized in Table 1.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 914222-86-9 | [2][3] |

| Molecular Formula | C₆H₇ClN₂O | [1][3][4] |

| Molecular Weight | 158.59 g/mol | [4] |

| Canonical SMILES | COC1=C(N)C=CC(=N1)Cl | [1] |

| InChI | InChI=1S/C6H7ClN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 | [1] |

| InChIKey | NBYVIQCFOQQXPZ-UHFFFAOYSA-N | [1] |

The general physicochemical and safety properties, derived from supplier data and computational predictions, are outlined in Table 2.

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

| Physical Form | Solid | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry | [4] |

| XlogP (Predicted) | 1.4 | [1] |

| Topological Polar Surface Area | 48.1 Ų | [6] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [6][7] |

| Primary Hazards | Harmful if swallowed, Causes skin and eye irritation | [8][9] |

Spectroscopic Characterization: An Interpretive Analysis

While specific, published spectra for this compound are not widely available, its spectral characteristics can be reliably predicted based on foundational spectroscopic principles and data from analogous structures. This section provides an expert interpretation of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methoxy group protons.

-

Aromatic Protons (H-4, H-5): The pyridine ring contains two vicinal protons. H-5 is expected to appear as a doublet at approximately δ 7.1-7.3 ppm, coupled to H-4. H-4, in turn, will appear as a doublet at a slightly downfield shift of δ 7.3-7.5 ppm. The coupling constant (J) for this interaction should be in the range of 8-9 Hz, typical for ortho-coupling on a pyridine ring.

-

Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet around δ 3.5-4.5 ppm. The chemical shift and peak shape can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will present as a sharp singlet at approximately δ 3.9-4.1 ppm. This region is characteristic for methoxy groups attached to an aromatic system.[10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule.

-

C-2 and C-6 (Substituted Carbons): The carbon bearing the methoxy group (C-2) and the carbon bearing the chlorine atom (C-6) are expected to be the most downfield, likely appearing in the δ 150-165 ppm range. The C-O bond at C-2 will induce a significant downfield shift.[11]

-

C-3 (Amine-substituted Carbon): The C-3 carbon, directly attached to the electron-donating amine group, will be shifted upfield relative to other aromatic carbons, likely appearing around δ 135-140 ppm.

-

C-4 and C-5: These carbons will resonate in the typical aromatic region. C-5 is expected around δ 120-125 ppm, while C-4 may appear slightly more downfield.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a distinct signal in the upfield region, typically around δ 50-55 ppm.[12]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide critical information for structural confirmation.

-

Molecular Ion Peak (M⁺): The spectrum will exhibit a prominent molecular ion peak. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), this will appear as a pair of peaks: one for [C₆H₇³⁵ClN₂O]⁺ at m/z 158 and another for [C₆H₇³⁷ClN₂O]⁺ at m/z 160, with an intensity ratio of approximately 3:1.[1] This isotopic signature is a definitive indicator of the presence of one chlorine atom.

-

Key Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ peak, or the loss of a chlorine radical (•Cl) to yield an [M-35]⁺ peak.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present.

-

N-H Stretching: Two sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[13]

-

C-H Stretching: Aromatic C-H stretching will appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed as sharp bands just below 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: Strong absorptions between 1450-1600 cm⁻¹ are characteristic of the pyridine ring stretching vibrations.[13]

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1250 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibration will appear as a moderate to strong band in the fingerprint region, typically between 700-850 cm⁻¹.

Synthesis and Reactivity

Proposed Synthesis Pathway

This compound is not typically synthesized from simple precursors in a single step but is built up through a multi-step sequence that strategically introduces the functional groups. A logical and industrially viable approach begins with 2,6-dichloro-3-nitropyridine. This pathway offers excellent control over regiochemistry.

The key steps are:

-

Selective Methoxylation: 2,6-dichloro-3-nitropyridine is treated with sodium methoxide. The C-6 position is generally more susceptible to nucleophilic substitution than the C-2 position in this system, but reaction conditions can be optimized. A more reliable route involves the ammonolysis of 2,6-dichloro-3-nitropyridine to first yield 2-amino-6-chloro-3-nitropyridine, followed by methoxylation.[14] However, for this guide, we will illustrate the direct methoxylation followed by reduction.

-

Reduction of the Nitro Group: The resulting 6-chloro-2-methoxy-3-nitropyridine is then subjected to a reduction reaction to convert the nitro group (-NO₂) into the target primary amine (-NH₂). Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation.[14]

This workflow is illustrated in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 6-Chloro-2-methoxy-3-nitropyridine

This protocol describes the reduction step using tin(II) chloride, a reliable and scalable laboratory method.

Causality: Tin(II) chloride is an effective chemoselective reducing agent for converting aromatic nitro groups to amines, even in the presence of other reducible functionalities like the chloro group, which remains intact under these conditions. The acidic medium (concentrated HCl) is required to activate the tin chloride and protonate the nitro group, facilitating the electron transfer process.

Protocol:

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 6-chloro-2-methoxy-3-nitropyridine (10.0 g, 1 eq).

-

Reagent Addition: Add concentrated hydrochloric acid (100 mL) to the flask. Stir the resulting slurry at room temperature.

-

Reductant Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq) portion-wise to the stirred mixture. The addition should be controlled to keep the internal temperature below 50 °C, as the reaction is exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a 50% aqueous sodium hydroxide (NaOH) solution to neutralize the acid and basify the mixture to a pH > 10. This will precipitate tin salts as tin hydroxide.

-

Extraction: Extract the product from the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Reactivity Profile

The molecule's three functional groups provide distinct handles for further chemical elaboration:

-

Amine Group: The nucleophilic amine at C-3 is the primary site for reactions such as acylation, sulfonylation, alkylation, and participation in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

-

Chloro Group: The chlorine atom at C-6 can be displaced by various nucleophiles via nucleophilic aromatic substitution (SₙAr), particularly when the pyridine nitrogen is activated (e.g., by protonation or quaternization). It is also a handle for cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings.

-

Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group, providing another point for functionalization.

Applications in Drug Discovery and Medicinal Chemistry

Heterocyclic scaffolds, particularly substituted pyridines, are considered "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bonds and engage in favorable interactions with a wide range of biological targets. This compound serves as an invaluable starting material for accessing more complex molecules.

Its utility lies in its capacity to be elaborated into bi- or polycyclic systems. For instance, the amine and chloro functionalities can be used in tandem to construct fused ring systems, a common strategy in the synthesis of kinase inhibitors. The synthesis of Deucravacitinib, a TYK2 inhibitor, involves related heterocyclic building blocks, highlighting the importance of such intermediates in constructing complex active pharmaceutical ingredients.[15]

The diagram below illustrates a conceptual application where the building block is used to synthesize a hypothetical kinase inhibitor core.

Caption: Conceptual use of the title compound in multi-step synthesis.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. The primary hazards are associated with ingestion and contact with skin and eyes.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source |

|

| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]

-

Handling Practices: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5]

References

- 1. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound - CAS:914222-86-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. 5-Chloro-6-methoxypyridin-3-amine | C6H7ClN2O | CID 57370234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 12. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

- 14. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 15. veeprho.com [veeprho.com]

- 16. aaronchem.com [aaronchem.com]

- 17. biosynth.com [biosynth.com]

solubility of 6-Chloro-2-methoxypyridin-3-amine in various solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-2-methoxypyridin-3-amine

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior and utility of a chemical compound in a multitude of scientific applications, most notably in the realm of drug discovery and development. Insufficient solubility can impede formulation, compromise bioavailability, and lead to unreliable results in biological assays. This guide provides a comprehensive technical overview of the solubility of this compound, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, present expected solubility profiles in various common laboratory solvents, and provide a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, medicinal chemists, and formulation scientists who utilize this compound and require a deep understanding of its solution behavior.

Introduction: The Critical Role of Solubility

This compound (CAS No. 914222-86-9) is a substituted aminopyridine, a structural motif frequently employed in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of its chloro, methoxy, and amine functional groups makes it a versatile intermediate for creating complex molecular architectures. However, the very features that make it synthetically attractive—a rigid heterocyclic core and multiple functional groups capable of strong intermolecular interactions—can also present challenges, primarily in achieving adequate solubility.

Understanding and quantifying the solubility of this compound is not merely an academic exercise. For the drug development professional, it is a crucial first step that influences:

-

Reaction Kinetics: In synthesis, poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, incomplete conversions, and difficulty in purification.[1]

-

Formulation Development: Low aqueous solubility is a major hurdle in developing oral dosage forms, as dissolution is often the rate-limiting step for drug absorption and bioavailability.[2][3]

-

Biological Screening: Inaccurate solubility data can lead to the misinterpretation of in vitro assay results, as the compound may precipitate in the assay medium, leading to artificially low potency readings.

This guide aims to provide a robust framework for understanding and experimentally approaching the solubility of this compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. While extensive experimental data for this specific molecule is not widely published, we can assemble its known properties and infer others from closely related analogs.

Key Identifiers:

-

Chemical Name: this compound

Predicted & Inferred Properties:

The molecular structure, featuring a pyridine ring, an aromatic amine, a methoxy group, and a chloro substituent, dictates its solubility behavior.

-

Polarity and Hydrogen Bonding: The amine (-NH₂) and methoxy (-OCH₃) groups, along with the pyridine nitrogen, can act as hydrogen bond acceptors, while the amine group is also a hydrogen bond donor. This suggests a capacity for interaction with polar protic solvents.

-

LogP (Octanol-Water Partition Coefficient): The predicted LogP for the highly similar isomer, 6-Chloro-3-methoxypyridin-2-amine, is 1.3258.[7] A positive LogP value in this range suggests that the compound is moderately lipophilic, which can limit its solubility in highly polar solvents like water.

-

pKa (Ionization Constant): As a substituted aminopyridine, the molecule is a weak base.[1] The amine group can be protonated under acidic conditions to form a more polar and, consequently, more soluble salt.[1] The precise pKa is not published, but it is a critical factor to consider, especially for aqueous solubility.

-

Crystal Lattice Energy: Heterocyclic compounds with multiple polar functional groups often exhibit strong crystal lattice energy due to efficient packing and intermolecular hydrogen bonding in the solid state.[1] Overcoming this energy is a primary barrier to dissolution, often requiring high-energy solvents or increased temperature.[1]

Solubility Profile in Common Laboratory Solvents

The solubility of a closely related analog, 6-chloropyridazin-3-amine , has been experimentally determined in a range of solvents at various temperatures.[8] The trends observed for this molecule offer a valuable proxy for predicting the behavior of this compound.

Table 1: Experimental Solubility of Analog 6-chloropyridazin-3-amine (Mole Fraction, x1) at Different Temperatures. [8]

| Solvent | 298.15 K (25 °C) | 313.15 K (40 °C) | 328.15 K (55 °C) | 343.15 K (70 °C) | Solvent Class |

| N,N-Dimethylformamide (DMF) | 0.2015 | 0.2791 | 0.3754 | 0.4901 | Polar Aprotic |

| Cyclohexanone | 0.0553 | 0.0872 | 0.1325 | 0.1944 | Polar Aprotic |

| Methanol | 0.0431 | 0.0673 | 0.1011 | 0.1469 | Polar Protic |

| Ethanol | 0.0246 | 0.0410 | 0.0642 | 0.0975 | Polar Protic |

| n-Butanol | 0.0135 | 0.0232 | 0.0379 | 0.0594 | Polar Protic |

| Acetone | 0.0223 | 0.0381 | 0.0617 | 0.0963 | Polar Aprotic |

| Ethyl Acetate | 0.0098 | 0.0177 | 0.0298 | 0.0482 | Polar Aprotic (Mod.) |

| Toluene | 0.0007 | 0.0013 | 0.0024 | 0.0042 | Nonpolar |

Analysis and Extrapolation:

-

High Solubility in Polar Aprotic Solvents: The highest solubility is observed in DMF, a strong hydrogen bond acceptor with a high dielectric constant. This is a common and effective solvent for many heterocyclic compounds.[1] It is highly probable that this compound will also exhibit excellent solubility in DMF, as well as in similar solvents like DMSO and NMP.[1]

-

Moderate Solubility in Alcohols: Solubility in polar protic solvents like methanol and ethanol is moderate and shows a strong positive correlation with temperature.[8] These solvents can both donate and accept hydrogen bonds, allowing for effective solvation of the solute.

-

Low Solubility in Nonpolar Solvents: As expected for a polar molecule, solubility in the nonpolar solvent toluene is extremely low.[8]

-

Temperature Dependence: For all tested solvents, solubility increases significantly with temperature.[8] This indicates that the dissolution process is endothermic, which is typical for crystalline solids.[3][9] Heating can therefore be a highly effective strategy to increase the amount of dissolved compound.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The gold standard for determining thermodynamic solubility is the shake-flask method .[10] This method measures the saturation solubility of a compound when the dissolved solute is in equilibrium with the undissolved solid.[11]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period (typically 24 hours) to ensure that equilibrium is reached. After this period, the undissolved solid is removed by filtration or centrifugation, and the concentration of the compound in the clear supernatant is quantified using a suitable analytical technique, such as HPLC-UV or LC-MS.[10][12]

Workflow Diagram

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Methodology

-

Preparation of Stock and Calibration Standards:

-

Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or DMF).

-

From this stock, prepare a series of calibration standards (typically 6-8 points) by serial dilution into the mobile phase that will be used for analysis. This curve is essential for accurate quantification.

-

-

Sample Preparation:

-

Into a 1.5 mL glass vial, add an excess amount of solid this compound (e.g., 1-2 mg). Causality: Using a clear excess ensures that the resulting solution will be saturated and in equilibrium with the solid phase.

-

Add a precise volume (e.g., 1.0 mL) of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.) to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm).[11]

-

Incubate for 24 hours. Causality: A 24-hour incubation is typically sufficient for most compounds to reach thermodynamic equilibrium. For compounds with very slow dissolution kinetics, a longer time point (e.g., 48 hours) may be necessary to confirm that equilibrium has been reached.[10]

-

-

Separation of Solid and Liquid Phases:

-

Remove the vials from the incubator. A visual inspection should confirm the presence of undissolved solid at the bottom.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet. Self-Validation: For robust results, it is advisable to also filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining fine particulates.

-

-

Quantification:

-

Immediately dilute the supernatant with the analytical mobile phase to bring the concentration within the range of the calibration curve. A large dilution factor is often necessary.

-

Analyze the diluted samples and the calibration standards by a validated HPLC-UV or LC-MS method.

-

Calculate the concentration of the undiluted supernatant by applying the dilution factor. This value represents the thermodynamic solubility of the compound in the test solvent. Results are typically reported in µg/mL or µM.[12]

-

Key Factors Influencing Solubility

Several environmental and physical factors can significantly alter the solubility of this compound.

-

pH: As a weak base, the compound's aqueous solubility will be highly pH-dependent. In acidic solutions (pH < pKa), the amine group will be protonated, forming a cationic salt. This ionized form is significantly more polar and will exhibit much higher aqueous solubility than the neutral form.[3][9][13] Therefore, adjusting the pH with a suitable buffer can be a powerful tool for increasing solubility in aqueous media.

-

Temperature: As demonstrated by the data in Table 1, solubility is directly proportional to temperature.[8] For endothermic dissolutions, increasing the temperature provides the energy needed to overcome the crystal lattice forces, allowing more solute to dissolve.[3][9]

-

Co-solvency: If solubility in a single solvent is insufficient, using a mixture of solvents (a co-solvent system) can be effective.[1] For example, adding a small percentage of a polar organic solvent like ethanol or DMSO to an aqueous buffer can dramatically increase the solubility of a poorly soluble compound.

-

Particle Size and Polymorphism: The physical form of the solid material matters. Smaller particle sizes increase the surface area available for solvation, which can increase the rate of dissolution, though it does not change the thermodynamic equilibrium solubility.[2][3][14] Additionally, different crystalline forms (polymorphs) or an amorphous form of the same compound can have different crystal lattice energies and thus different solubilities.

Conclusion

This compound is a valuable chemical intermediate whose utility is fundamentally linked to its solubility characteristics. This guide has established that the compound is expected to have the highest solubility in polar aprotic solvents such as DMF and DMSO, moderate solubility in alcohols, and poor solubility in nonpolar solvents. Its solubility is highly dependent on temperature and, in aqueous systems, on pH. For researchers requiring precise data, the detailed shake-flask protocol provided herein offers a robust and reliable method for determining thermodynamic equilibrium solubility. A thorough understanding and experimental characterization of this property are paramount for the successful application of this compound in synthesis, formulation, and biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 914222-86-9 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 10. enamine.net [enamine.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 14. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

spectroscopic data for 6-Chloro-2-methoxypyridin-3-amine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-methoxypyridin-3-amine

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 914222-86-9), a key substituted pyridine intermediate in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This document moves beyond a simple listing of data, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectra. This approach ensures a self-validating system for compound verification.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct set of functional groups on a pyridine core, each contributing unique signatures to its spectroscopic profile. Understanding this structure is the foundation for interpreting the spectral data.

-

Key Functional Groups:

-

Pyridine Ring: An aromatic heterocycle.

-

Primary Aromatic Amine (-NH₂): A key functional group with characteristic IR stretches and exchangeable protons in NMR.

-

Methoxy Group (-OCH₃): Provides a sharp singlet in ¹H NMR and a distinct carbon signal in ¹³C NMR.

-

Chloro Group (-Cl): Influences the electronic environment of the ring and provides a characteristic isotopic pattern in mass spectrometry.

-

The collective data from NMR, IR, and Mass Spec provide a robust, cross-validated confirmation of the molecule's identity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a definitive analysis, both ¹H and ¹³C NMR spectra are essential.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow the exchange of N-H protons, sometimes allowing for their coupling to be observed.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methoxy protons. The electron-donating effects of the amine and methoxy groups and the electron-withdrawing effect of the chlorine atom and the ring nitrogen dictate the chemical shifts of the aromatic protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~7.1 - 7.3 | Doublet (d) | 1H | Located between two electron-donating groups (ortho to NH₂, para to OCH₃), but is deshielded by the ring nitrogen. Coupled to H-5. |

| H-5 | ~6.7 - 6.9 | Doublet (d) | 1H | Shielded by the adjacent methoxy group (para) and amine group (meta). Coupled to H-4. |

| -NH₂ | ~4.0 - 5.5 (solvent dependent) | Broad Singlet (br s) | 2H | Protons are exchangeable, leading to a broad signal.[4] The chemical shift is highly dependent on solvent, concentration, and temperature. |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | 3H | Aliphatic protons on a carbon adjacent to an oxygen atom. No adjacent protons to couple with. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six unique signals, one for each carbon atom in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155 - 160 | Carbon attached to two heteroatoms (N and O), highly deshielded. |

| C-6 | ~145 - 150 | Carbon attached to both the ring nitrogen and chlorine, resulting in a downfield shift. |

| C-4 | ~135 - 140 | Aromatic CH carbon, influenced by the ring nitrogen. |

| C-3 | ~120 - 125 | Carbon attached to the electron-donating amine group, shifted upfield relative to other ring carbons. |

| C-5 | ~110 - 115 | Aromatic CH carbon, shielded by ortho/para electron-donating groups. |

| -OCH₃ | ~53 - 56 | Standard chemical shift for a methoxy group carbon. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

Caption: Standard workflow for solid-state FTIR analysis using a KBr pellet.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amine and vibrations from the substituted aromatic ring.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct, sharp-to-medium bands in this region is a definitive indicator of a primary amine (R-NH₂).[4][5] |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | Confirms the presence of C-H bonds on the aromatic ring. |

| 2950 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) | Indicates the C-H bonds of the methyl group. |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A strong absorption that further confirms the primary amine functionality.[5] |

| 1600 - 1450 | C=C and C=N Ring Stretch | Pyridine Ring | A series of bands characteristic of the aromatic heterocyclic ring system. |

| 1335 - 1250 | C-N Stretch (Aromatic) | Ar-NH₂ | Strong band indicating the bond between the aromatic ring and the amine nitrogen.[5] |

| 1250 - 1200 | C-O Asymmetric Stretch | Ar-O-CH₃ | Confirms the presence of the aryl ether linkage of the methoxy group. |

| 800 - 600 | C-Cl Stretch | Aryl Chloride | A weaker absorption in the fingerprint region, indicative of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and fragmentation, offering a final layer of structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for small molecules, providing a clear molecular ion and rich fragmentation data. Electrospray Ionization (ESI) is also suitable, typically showing the protonated molecule [M+H]⁺.

-

Analysis: The ionized sample is passed through a mass analyzer (e.g., Quadrupole or Time-of-Flight) to separate ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Mass Spectrum Interpretation

The key feature to look for is the molecular ion peak, which will exhibit a characteristic isotopic pattern due to the presence of chlorine.

| m/z Value | Ion Identity | Significance |

| 158 / 160 | [M]⁺ / [M+2]⁺ | Molecular Ion Peak. The two peaks in an approximate 3:1 intensity ratio are the definitive signature of a monochlorinated compound, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. This confirms the molecular formula. |

| 159 / 161 | [M+H]⁺ / [M+H+2]⁺ | Protonated Molecule (ESI). In ESI mode, the protonated molecule is observed, also showing the 3:1 chlorine isotope pattern.[6] |

| 143 / 145 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 127 / 129 | [M-OCH₃]⁺ | Loss of a methoxy radical. |

| 123 | [M-Cl]⁺ | Loss of a chlorine radical. This fragment would not show the isotopic pattern. |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style="rounded, filled", fontname="Arial", fillcolor="#F1F3F4"]; edge [fontname="Arial"];M [label="[M]⁺\nm/z 158/160", fillcolor="#FBBC05", fontcolor="#202124"]; F1 [label="[M-CH₃]⁺\nm/z 143/145"]; F2 [label="[M-Cl]⁺\nm/z 123"]; M -> F1 [label="- •CH₃"]; M -> F2 [label="- •Cl"];

}

Caption: A simplified potential fragmentation pathway for this compound under EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural assignment of this compound is unequivocally confirmed by the confluence of data from NMR, IR, and Mass Spectrometry.

-

Mass Spectrometry establishes the correct molecular weight (158.59 g/mol ) and confirms the presence of one chlorine atom via the [M]⁺/[M+2]⁺ isotopic pattern.

-

IR Spectroscopy confirms the presence of all key functional groups: the primary amine (two N-H stretches, one N-H bend), the methoxy group (C-H aliphatic stretch, C-O stretch), and the aromatic ring.

-

NMR Spectroscopy elucidates the precise connectivity of the atoms. ¹H NMR shows the number and environment of the protons, including the characteristic doublet-doublet pattern of the adjacent aromatic protons, while ¹³C NMR confirms the presence of six unique carbon environments.

Each technique provides a piece of the puzzle, and together they create a self-validating and trustworthy characterization essential for high-quality research and development.

References

Navigating the Chemistry of 6-Chloro-2-methoxypyridin-3-amine: A Guide to Potential Hazards and Safety Precautions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

6-Chloro-2-methoxypyridin-3-amine (CAS No. 914222-86-9) is a substituted aminopyridine that serves as a crucial building block in modern medicinal chemistry and drug discovery.[1][2] Its unique arrangement of chloro, methoxy, and amine functional groups on a pyridine core makes it a versatile synthon for creating complex molecular architectures with potential therapeutic applications. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards.

This guide is designed to provide drug development professionals with the critical safety information required to handle this compound responsibly. We will move beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, experience-based perspective on risk mitigation. The causality behind each safety recommendation will be explained to foster a proactive safety culture in the laboratory.

Hazard Identification and Risk Profile

The primary hazards associated with this compound and its close structural isomers are acute toxicity, irritation to the skin and eyes, and respiratory tract irritation.[3][4][5] While comprehensive toxicological data for this specific molecule may be limited, a composite analysis of available data for closely related aminopyridines provides a robust basis for a conservative risk assessment.

Globally Harmonized System (GHS) Classification

The GHS classification provides a universally understood language for communicating chemical hazards. Based on data from similar compounds, this compound should be handled as a substance with the following classifications.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | GHS07 | Warning | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

This table is a composite assessment based on data for the target compound and its close isomers.[3][4][6][7]

The GHS07 "Exclamation Mark" pictogram is the key visual indicator for these hazard classes.

Physicochemical Properties and Their Safety Implications

Understanding the physical state and properties of a chemical is the first step in a proper risk assessment.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₆H₇ClN₂O | Provides the elemental composition.[1][8][9] |

| Molecular Weight | 158.59 g/mol | Relevant for weighing and solution preparation.[1][8][9] |

| Physical Form | Solid | As a solid, the primary exposure risk during handling is through the generation of dust, which can be inhaled or settle on skin. |

| Storage | Room Temperature, Sealed in dry | Indicates the compound is relatively stable but may be sensitive to moisture.[2] Proper sealing is crucial. |

Risk Assessment Workflow: A Systematic Approach

A proactive approach to safety involves a logical workflow for assessing and mitigating risks before any experiment begins. The following diagram illustrates this essential process.

Caption: Logical workflow for chemical risk assessment.

Standard Operating Procedures for Safe Handling

Adherence to well-defined protocols is non-negotiable. The following procedures are based on the identified risks of toxicity and irritation.

Engineering Controls: The First Line of Defense

The primary goal is to minimize exposure by controlling the environment.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving solid this compound must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[4][10]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[11] Eyewash stations and safety showers must be readily accessible and tested regularly.[10][12]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect against direct contact.[3][11]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect from dust entering from the sides or top.[4]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.[3] Contaminated gloves should be removed and disposed of properly, followed by hand washing.

-

Body Protection: A long-sleeved laboratory coat must be worn and kept fully fastened.[3]

Handling and Storage Protocols

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use spatulas to gently transfer the material. Avoid pouring the dry powder.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] This prevents degradation and reduces the risk of exposure.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][11] Do not eat, drink, or smoke in the laboratory.[11][12]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

First Aid Measures

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][4]

-

Skin Contact: If the substance comes into contact with skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing.[11] If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] It is crucial to remove contact lenses if present and easy to do so.[11] Seek immediate attention from an ophthalmologist.[4]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[3] Call a poison control center or doctor immediately for advice.[5][11]

Accidental Release and Spill Containment

A spill presents immediate inhalation and contact hazards. The following workflow should be initiated immediately.

Caption: Workflow for handling a chemical spill.

Fire-Fighting Measures

While not classified as flammable, the compound can burn. In the event of a fire involving this chemical:

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[12]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[12][13]

Conclusion: A Commitment to Safety

This compound is a valuable tool in pharmaceutical research. Its potential hazards are manageable through a combination of robust engineering controls, diligent use of personal protective equipment, and adherence to established safe handling protocols. By understanding the causality behind these safety measures, researchers can foster an environment where scientific innovation and personal safety are mutually reinforcing. Always consult the most current Safety Data Sheet provided by the supplier before use and ensure all laboratory personnel are trained on the specific risks and procedures outlined in this guide.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound - CAS:914222-86-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. fishersci.ie [fishersci.ie]

- 4. biosynth.com [biosynth.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

A Senior Application Scientist's Guide to Sourcing 6-Chloro-2-methoxypyridin-3-amine for Pharmaceutical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of a project's timeline, budget, and ultimate success. 6-Chloro-2-methoxypyridin-3-amine (CAS No. 914222-86-9) is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block. Its unique arrangement of functional groups—a reactive amine, a methoxy group, and a chlorine atom—offers synthetic chemists a versatile scaffold for constructing complex molecular architectures.[1][2] The chloro and methoxy groups, in particular, are frequently employed in drug discovery to modulate a compound's intermolecular interactions and physicochemical properties.[3][4]

This guide provides an in-depth technical overview for researchers on the procurement and qualification of this key intermediate. It moves beyond a simple list of vendors to offer a framework for selecting a reliable supplier, verifying material quality, and ensuring safe integration into your research and development workflows. The insights provided herein are grounded in field-proven laboratory practices, aiming to empower scientists to make informed decisions that uphold the integrity and efficiency of their discovery programs.

Chemical and Physical Profile

A precise understanding of the compound's properties is the foundation of its effective use.

-

Compound Name: this compound[5]

-

Synonyms: 6-Chloro-2-methoxy-3-pyridinamine, 6-Chloro-2-methoxypyridin-3-ylamine[5]

-

Appearance: Typically a white to light yellow or grey-violet solid/powder.[1]

-

Structure:

Commercial Sourcing and Supplier Qualification

The marketplace for chemical reagents is vast, ranging from large multinational corporations to specialized custom synthesis labs. Selecting the right partner is crucial. While aggregator platforms like MOLBASE and ChemicalBook provide a broad directory, direct engagement with primary manufacturers or established distributors is often necessary for ensuring quality and supply chain transparency.[7][9]

Key Commercial Suppliers

The following table summarizes prominent suppliers offering this compound, highlighting typical specifications to aid in initial screening. This is not an exhaustive list but represents a cross-section of the market.

| Supplier/Distributor | Typical Purity | Available Quantities | Geographic Footprint | Notes |

| Sigma-Aldrich (Merck) | ≥95% - 98% | mg to multi-gram | Global | Offers extensive documentation (SDS, CoA) and is a well-established supplier for life science research.[10] |

| Santa Cruz Biotechnology | Data not specified | Research quantities | Global | Primarily serves the proteomics and life science research communities.[6] |

| ChemScene | ≥98% | mg to gram | Global | Provides custom synthesis and commercial production services alongside its catalog offerings.[8] |

| Ambeed, Inc. | 95% - 98% | mg to multi-gram | USA / China | Often distributed through platforms like Sigma-Aldrich and Fisher Scientific.[10] |

| Fisher Scientific | Varies by partner | mg to gram | Global | Acts as a major distributor for various chemical manufacturers, including Ambeed and Sigma-Aldrich.[11][12] |

| MOLBASE | Varies (95% to 98%) | kg scale available | Global (aggregator) | A platform connecting buyers with numerous, primarily Chinese, manufacturers. Requires careful vetting of the end supplier.[9] |

A Logic-Driven Supplier Selection Workflow

Causality in supplier selection extends beyond price. The intended use of the material—from initial hit-finding to late-stage development—dictates the required level of quality, documentation, and supply chain security. The following workflow provides a logical framework for this decision-making process.

Caption: A structured workflow for selecting and qualifying a chemical supplier.

Quality Control and In-House Verification

Trust in a supplier's Certificate of Analysis (CoA) is essential, but for critical applications, independent verification is a cornerstone of scientific integrity. The CoA provides a baseline for purity and identity, but an in-house check ensures the material has not degraded during transit and meets the specific requirements of your assay.

Standard Quality Specifications

-

Purity: Typically specified as ≥95% or ≥98%, most often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8] For sensitive applications, researchers should scrutinize the CoA for the presence and identity of any significant impurities.

-

Identity Confirmation: The supplier should provide spectral data confirming the structure, most commonly ¹H NMR and Mass Spectrometry (MS).

-

Storage Conditions: Recommended storage is often at 2-8°C in an inert atmosphere, protected from light, to maintain stability.[13]

Protocol: Incoming Material Verification Workflow

This protocol outlines a self-validating system to confirm the identity and purity of a newly received batch of this compound.